1-[6-(3-FLUOROPHENYL)-3-(PROPYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE
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Overview
Description
1-[6-(3-Fluorophenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-ethanone is a complex organic compound characterized by its unique triazino-benzoxazepine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(3-fluorophenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-ethanone typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, sulfur-containing reagents, and catalysts to facilitate the formation of the desired structure .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[6-(3-Fluorophenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1-[6-(3-Fluorophenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-ethanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[6-(3-fluorophenyl)-3-(propylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]-1-ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
6-(2-chloro-6-fluorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl propyl sulfide: Similar in structure but with different substituents, leading to variations in reactivity and applications.
2,4-dichloro-6-[7-propionyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate:
Uniqueness
Its fluorophenyl and propylsulfanyl groups contribute to its distinct chemical behavior and make it a valuable compound for various research and industrial purposes .
Properties
IUPAC Name |
1-[6-(3-fluorophenyl)-3-propylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2S/c1-3-11-29-21-23-19-18(24-25-21)16-9-4-5-10-17(16)26(13(2)27)20(28-19)14-7-6-8-15(22)12-14/h4-10,12,20H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJNTBVKWVOSGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC(=CC=C4)F)C(=O)C)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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